molecular formula C14H22O B7870860 1-(4-tert-Butylphenyl)-2-butanol

1-(4-tert-Butylphenyl)-2-butanol

Cat. No.: B7870860
M. Wt: 206.32 g/mol
InChI Key: VTFYQLIUAXCSKH-UHFFFAOYSA-N
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Description

1-(4-tert-Butylphenyl)-2-butanol is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-tert-Butylphenyl)-2-butanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-tert-butylphenyl)-2-butanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon. This method is favored for its efficiency and scalability, allowing for the production of large quantities of the compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-tert-Butylphenyl)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(4-tert-butylphenyl)-2-butanone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Further reduction can yield secondary alcohols or hydrocarbons, depending on the conditions and reagents used.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride for halogenation or sodium hydride for nucleophilic substitution.

Major Products Formed:

    Oxidation: 1-(4-tert-Butylphenyl)-2-butanone.

    Reduction: Secondary alcohols or hydrocarbons.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

1-(4-tert-Butylphenyl)-2-butanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-tert-Butylphenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and phenyl ring contribute to its binding affinity and specificity, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    4-tert-Butylphenol: Shares the tert-butylphenyl structure but lacks the butanol chain.

    1-(4-tert-Butylphenyl)-2-butanone: The ketone analog of 1-(4-tert-Butylphenyl)-2-butanol.

    4-tert-Butylbenzyl alcohol: Contains a similar tert-butylphenyl group but with a different alcohol chain.

Uniqueness: this compound is unique due to its specific combination of the tert-butylphenyl group and the butanol chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial chemistry.

Properties

IUPAC Name

1-(4-tert-butylphenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-5-13(15)10-11-6-8-12(9-7-11)14(2,3)4/h6-9,13,15H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFYQLIUAXCSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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